Parthenin

説明

Contextual Background of Parthenium hysterophorus

Global Distribution and Invasive Ecology

Native to the subtropics of North and South America, Parthenium hysterophorus L. has become a significant invasive weed, spreading to over 46 countries across Africa, Asia, and Oceania. researchgate.net This aggressive, fast-growing annual herb commonly colonizes wastelands, roadsides, riverbanks, and agricultural fields. researchgate.net Its invasion poses a considerable threat to agricultural productivity, rangeland capacity, and human health in numerous nations, including Australia, India, China, and Ethiopia. iiste.org The weed's remarkable adaptability to diverse climatic and soil conditions, coupled with its prolific seed production, facilitates its rapid and widespread dissemination. plantprotection.pljournalijecc.com Climate change models predict that the habitat suitability for P. hysterophorus is likely to increase globally, potentially expanding its invasive reach into new territories like Europe. nih.gov

The invasive success of P. hysterophorus is attributed to several factors, including its ability to outcompete native vegetation for resources and its allelopathic properties, which suppress the growth of neighboring plants. iiste.orgpakbs.org This invasive species can cause substantial yield losses in various crops and reduce forage production in pasturelands by up to 90%. iiste.orgopenagrar.de The plant's ability to alter soil chemistry and nutrient availability further contributes to its dominance in invaded ecosystems. iiste.org

Role of Secondary Metabolites in Plant Interactions

The aggressive nature of Parthenium hysterophorus is largely due to the production of a diverse array of secondary metabolites. mdpi.com These chemical compounds, also known as allelochemicals, are released into the environment through root exudates, leaching from aerial parts, and the decomposition of plant residues. mdpi.comicrisat.org They play a crucial role in the plant's defense against herbivores and its ability to inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy. mdpi.com

The primary allelochemical identified in P. hysterophorus is parthenin, a sesquiterpene lactone. plantprotection.plmdpi.com However, the plant also produces a variety of other bioactive compounds, including other sesquiterpene lactones, flavonoids, and phenolic acids such as caffeic acid, vanillic acid, ferulic acid, and p-coumaric acid. mdpi.commdpi.com These secondary metabolites can act synergistically to enhance the plant's phytotoxic effects. cabidigitallibrary.org The allelopathic potential of P. hysterophorus has been demonstrated to negatively impact a wide range of crops, including rice, soybean, maize, and various vegetables, by inhibiting seed germination and retarding seedling growth. pakbs.orgopenagrar.debdbotsociety.orgcore.ac.uk The production of these metabolites is a key strategy that allows P. hysterophorus to successfully invade new environments and disrupt native plant communities. mdpi.com

Chemical Classification and Significance of this compound

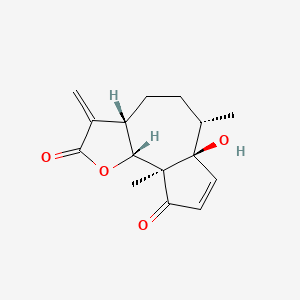

This compound is chemically classified as a sesquiterpene lactone of the pseudoguaianolide type. mdpi.comnih.gov Its molecular formula is C₁₅H₁₈O₄, and it has a molecular weight of 262.305 g/mol . mdpi.com The structure of this compound is complex, featuring a seven-membered ring and two five-membered rings, one of which is a reactive α-methylene-γ-lactone moiety. mdpi.comsmolecule.com This functional group is a key feature contributing to its wide range of biological activities. plantprotection.plsmolecule.com

This compound is considered the principal secondary metabolite of Parthenium hysterophorus and is responsible for many of the plant's biological effects, including its toxicity and allelopathic properties. mdpi.comnih.gov It is primarily synthesized and stored in the capitate-sessile trichomes found on the leaves, stems, and inflorescence of the plant, with the highest concentrations typically found in the leaves. mdpi.comnih.gov The biosynthesis of this compound occurs throughout the plant's life cycle, peaking during the reproductive stages. nih.govresearchgate.net Research has shown that elevated carbon dioxide levels can increase this compound production. mdpi.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected trajectories. Initially, research focused on its role in the allelopathy and invasive success of Parthenium hysterophorus. mdpi.com Numerous studies have investigated its phytotoxic effects on various plant species, establishing its potential as a natural herbicide. mdpi.comasm.orgispub.com

In parallel, significant research has been conducted on the chemical properties and synthesis of this compound and its derivatives. mdpi.comijmcmed.org This line of inquiry aims to understand the structure-activity relationships and to create analogues with potentially enhanced or more specific biological activities. ijmcmed.org

More recently, the focus of this compound research has expanded to explore its potential pharmacological applications. nih.govresearchgate.net Studies have investigated its cytotoxic, anti-tumor, and immunomodulatory properties. asm.orgijmcmed.org For instance, research has shown that this compound and its analogues can induce apoptosis in cancer cell lines and may have potential in treating diseases like leukemia. ijmcmed.org Another area of investigation is its activity against parasites, such as those that cause malaria and amoebiasis. asm.orgispub.comnih.govasm.org While the inherent toxicity of this compound is a concern, ongoing research into less toxic derivatives suggests potential for future therapeutic applications. nih.govasm.org

特性

IUPAC Name |

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQCRTZROWMVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871713 | |

| Record name | 6a-Hydroxy-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-59-8 | |

| Record name | Parthenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Chemodiversity of Parthenin

Elucidation of Biosynthetic Pathways

The biosynthesis of parthenin is a complex process that begins with fundamental precursors and proceeds through a series of enzymatic reactions. While significant progress has been made in understanding this pathway, several steps, particularly in the formation of its characteristic pseudoguaianolide skeleton, remain to be fully elucidated.

Mevalonic Acid Pathway Precursors

The journey to this compound begins with the mevalonic acid (MVA) pathway, a fundamental metabolic route in plants for the production of a vast array of isoprenoids. rsc.org This pathway, occurring in the cytosol, utilizes acetyl-CoA as a starting block. rsc.orgresearchgate.net Through a sequence of enzymatic steps, mevalonic acid is synthesized and subsequently converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgresearchgate.netresearchgate.net

These C5 units are then sequentially condensed to form larger isoprenoid precursors. The formation of the C15 compound, farnesyl pyrophosphate (FPP), is a critical step, serving as the direct precursor for the biosynthesis of all sesquiterpenoids, including this compound. nih.govresearchgate.net The synthesis of FPP from IPP and DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS). researchgate.net

Unresolved Steps in Pseudoguaianolide Formation

While the initial steps leading to FPP are well-established, the subsequent cyclization and oxidative modifications that transform FPP into the complex pseudoguaianolide structure of this compound are not entirely understood. nih.govresearchgate.netresearchgate.net It is hypothesized that FPP first cyclizes to form a germacranolide intermediate. researchgate.netresearchgate.net This germacranolide is then thought to undergo further cyclization to a guaianolide cation. researchgate.net

A key, yet not fully resolved, step is the proposed pinacol-type rearrangement of an oxidized guaianolide intermediate to form the characteristic 5/7 carbocyclic core of pseudoguaianolides like this compound. nih.gov This transformation likely involves a series of enzymatic oxidations and rearrangements. For ambrosanolides, a subclass of pseudoguaianolides to which this compound belongs, it is proposed that a germacranolide-4,5-epoxide cyclizes to a guaianolide cation, which then undergoes a double hydride and methyl shift to yield the ambrosanolide skeleton. researchgate.net However, the specific enzymes and the precise sequence of these later-stage reactions in P. hysterophorus are still areas of active research. researchgate.netnih.gov

Factors Influencing this compound Production in Parthenium hysterophorus

The quantity of this compound produced by Parthenium hysterophorus is not static but is influenced by a combination of environmental cues and the plant's own internal regulatory mechanisms.

Environmental Stimuli and Metabolic Regulation

Environmental conditions play a significant role in modulating this compound biosynthesis. Studies have shown that elevated atmospheric carbon dioxide levels can lead to increased this compound production. researchgate.netmdpi.com For instance, a nearly 49% higher production of this compound was observed at a CO2 concentration of 400 ppm compared to 350 ppm. nih.govresearchgate.netresearchgate.net This suggests that future climate scenarios could potentially enhance the allelopathic potential of this invasive weed.

Other environmental stressors, such as nutrient deficiencies, water deficits, and temperature extremes, can also influence the production of allelochemicals like this compound. up.ac.za The plant's developmental stage is another critical factor, with this compound biosynthesis continuing throughout the plant's life and reaching its peak during the reproductive stages. nih.govup.ac.za

Compartmentalization and Sequestration within Plant Tissues

To prevent autotoxicity from this potent compound, P. hysterophorus sequesters this compound in specialized structures on the plant's surface called glandular trichomes. nih.govmdpi.comzobodat.at These trichomes, particularly the capitate-sessile type, are the primary sites of this compound synthesis and storage. nih.govup.ac.za The highest concentrations of these trichomes, and consequently this compound, are found on the leaves and flowers. nih.govresearchgate.net This compartmentalization ensures that this compound is physically separated from the plant's primary metabolic processes. zobodat.at The release of this compound into the environment occurs through the rupture of these trichomes, leaching from living plant material, or from the decomposition of plant tissues. nih.govresearchgate.net

Structural Analysis of this compound and Related Sesquiterpene Lactones

This compound is a member of the pseudoguaianolide class of sesquiterpene lactones. nih.govallelopathyjournal.com Its chemical structure is characterized by a 15-carbon skeleton arranged in a bicyclic system with a five-membered and a seven-membered ring, and a fused γ-lactone ring. nih.gov A key feature of this compound and many other biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety, which is believed to be crucial for its biological activity. mdpi.com

Parthenium hysterophorus produces a variety of other sesquiterpene lactones that are structurally related to this compound. These compounds often share the same basic pseudoguaianolide skeleton but differ in their substitution patterns, such as the presence and position of hydroxyl or acetyl groups. conicet.gov.ar Examples of other sesquiterpene lactones found in P. hysterophorus include coronopilin, ambrosin, hysterin, and tetraneurin A. allelopathyjournal.comresearchgate.net The specific profile of these lactones can vary between different plant populations and geographical locations. conicet.gov.arubc.ca

Advanced Research on Parthenin's Biological Activities and Mechanistic Insights

Allelopathic and Phytotoxic Mechanisms

Parthenin, a sesquiterpene lactone, is a key secondary metabolite produced by the invasive weed Parthenium hysterophorus. mdpi.comnih.gov It is considered a primary agent responsible for the plant's allelopathic properties, which allow it to suppress the growth of surrounding vegetation. mdpi.comscielo.br The phytotoxic effects of this compound are a result of complex interactions with various physiological and biochemical processes within susceptible plants. nih.gov The release of this compound from the plant, either through leaching from ruptured trichomes or from decomposing plant matter, contributes to its interference with neighboring plants. scielo.brnih.gov

A significant aspect of this compound's allelopathic activity is its potent inhibition of seed germination and subsequent seedling development in a wide array of plant species, including crops and other weeds. scielo.brisws.org.in Laboratory studies have consistently demonstrated that extracts of P. hysterophorus, rich in this compound, adversely affect germination and seedling growth. iscientific.orgpakbs.orgijsr.in The inhibitory effects are generally concentration-dependent, with higher concentrations of this compound leading to more severe growth retardation. iscientific.orgresearchgate.net

Research has shown that various parts of the P. hysterophorus plant contain these inhibitory allelochemicals. iscientific.org Studies on crops like wheat (Triticum aestivum) and barley (Hordeum vulgare) revealed that aqueous extracts from the flower, leaf, root, and stem of P. hysterophorus can significantly reduce or even completely prevent seed germination at high concentrations. iscientific.orgresearchgate.net For instance, at a 10% concentration of these extracts, germination of both wheat and barley seeds was entirely inhibited. researchgate.net The radicle (embryonic root) is often more sensitive to the phytotoxic effects than the plumule (embryonic shoot), possibly due to its direct and more extensive contact with the allelochemical in the soil or growth medium. iscientific.org This differential impact can lead to stunted root systems, further hampering the plant's ability to absorb water and nutrients. isws.org.in

The table below summarizes the inhibitory effects of P. hysterophorus extracts on various plant species.

| Target Plant Species | Extract Concentration | Observed Effect | Source |

| Wheat (Triticum aestivum) | 10% (flower, leaf, root, stem) | Complete inhibition of seed germination. | researchgate.net |

| Barley (Hordeum vulgare) | 10% (flower, leaf, root, stem) | Complete inhibition of seed germination. | researchgate.net |

| Sunflower (Helianthus annuus) | Leachate | Greatest inhibition of germination compared to sorghum and cowpea. | |

| Cowpea (Vigna unguiculata) | Leachate | Plumule elongation more inhibited than radicle elongation. | |

| Sorghum (Sorghum bicolor) | Leachate | Radicle growth impaired. | |

| Ageratum conyzoides | Not specified | Phytotoxic properties observed. | scielo.br |

| Amaranthus viridis | Not specified | Phytotoxic properties observed. | scielo.br |

| Avena fatua | Not specified | Phytotoxic properties observed. | scielo.br |

| Cassia tora | Not specified | Phytotoxic properties observed. | scielo.br |

While high concentrations of this compound are clearly phytotoxic, a fascinating aspect of its biological activity is the exhibition of hormesis—a biphasic dose-response phenomenon where low doses cause a stimulatory effect and high doses are inhibitory. nih.govnih.gov Several studies have documented that low concentrations of this compound can promote plant growth, a finding with significant implications for understanding its ecological role. nih.govresearchgate.net This hormetic effect suggests that the impact of P. hysterophorus on neighboring plants could range from stimulation to inhibition depending on the concentration of this compound released into the environment. nih.gov

The occurrence and intensity of hormesis can be influenced by environmental conditions such as temperature and other stressors. nih.govresearchgate.net For example, in one study using Sinapis arvensis (wild mustard), stimulatory responses were observed only under less stressful climatic conditions. nih.gov Under such favorable conditions, a low dose of this compound resulted in a 138% increase in leaf area compared to the control group. nih.gov Interestingly, this stimulation was sometimes preceded by a temporary inhibition, indicating an over-compensatory growth response. nih.gov

The mechanism behind this compound-induced hormesis is not fully understood, but some research suggests it may be related to auxin activity. nih.gov Joint action experiments indicated that this compound interacts with the plant hormone indole-3-acetic acid (IAA) at low, stimulatory doses, though this interaction was not observed at higher, inhibitory concentrations. nih.gov This suggests that the stimulatory and inhibitory actions of this compound may proceed through different pathways. nih.gov

The table below provides examples of hormetic effects observed in response to this compound.

| Target Plant Species | Parameter Measured | This compound Dose | Observed Effect | Source |

| Sinapis arvensis | Leaf Area Growth | < 0.42 kg/ha | 138% of control (stimulation) | nih.gov |

| Phaseolus aureus | Shoot Elongation & Dry Weight | Low doses | Hormetic effects (stimulation) observed. | nih.gov |

| Lactuca sativa | Growth | Low doses | Hormetic effects observed, dependent on temperature. | nih.govresearchgate.net |

| Various species | General Growth | Low concentrations | Growth stimulation. | researchgate.net |

The phytotoxicity of this compound at a molecular level is largely attributed to its chemical structure, specifically the α-methylene-γ-lactone moiety. mdpi.com This functional group is highly reactive and can readily interact with biological macromolecules. isws.org.in A primary mechanism of its toxicity is the alkylation of sulfhydryl (–SH) groups present in amino acids like cysteine, and consequently in proteins and peptides such as glutathione. mdpi.comisws.org.in This interaction, known as Michael addition, forms stable adducts, altering the structure and function of these essential molecules. isws.org.in

By binding to proteins, this compound can inhibit the activity of a vast number of enzymes that are critical for cellular metabolism and defense. nih.gov This non-specific inhibition of essential macromolecules contributes to its general cytotoxicity. researchgate.net Furthermore, this compound's phytotoxicity may be mediated by its effects on nucleic acids (DNA and RNA) and lipids. isws.org.in Studies have shown that this compound can induce chromosomal aberrations, such as chromatid breaks, in exposed cells, indicating a genotoxic effect. researchgate.net This damage to genetic material and the disruption of protein function can lead to a cascade of detrimental effects, ultimately causing cell death and inhibiting plant growth. isws.org.inresearchgate.net

This compound significantly disrupts fundamental energy-transducing processes in plants, including cellular respiration and photosynthesis. nih.gov The inhibition of respiration is a key aspect of its toxic action. nih.gov Some sesquiterpene lactones have been identified as uncouplers of oxidative phosphorylation, a critical step in cellular respiration for ATP synthesis. isws.org.in By disrupting this process, this compound can severely deplete the plant's energy supply.

The compound also has a marked negative impact on photosynthesis. nih.gov One of the visible symptoms of this compound toxicity is a reduction in the chlorophyll content of treated plants, leading to chlorosis (yellowing of leaves). nih.govisws.org.in This degradation of chlorophyll, along with the inhibition of its synthesis, directly impairs the plant's ability to capture light energy. nih.gov Furthermore, this compound can cause light-dependent electrolyte leakage from leaf tissues, which suggests a disruption of cell membrane integrity, another critical component for maintaining the electrochemical gradients necessary for both photosynthesis and respiration. nih.gov The combined effect of inhibiting these two central metabolic pathways severely compromises the plant's ability to produce energy and synthesize essential organic compounds, leading to the observed growth inhibition and phytotoxicity. nih.govisws.org.in

Molecular and Cellular Basis of Phytotoxicity

Disruption of Membrane Integrity and Electrolyte Homeostasis

This compound has been shown to compromise the integrity of plant cell membranes, leading to a loss of control over the movement of electrolytes. This disruption is a key aspect of its phytotoxic activity. Research has demonstrated that this compound induces light-dependent electrolyte leakage in the leaves of various plant species, indicating a breakdown in membrane permeability. mdpi.comnih.govresearchgate.net This damage to cellular membranes results in the excessive leakage of solutes, particularly from the roots, which is a sign of massive cellular damage. isws.org.inisws.org.innih.govcabidigitallibrary.org

The mechanism behind this membrane disruption is linked to the interaction of this compound with membrane components. researchgate.net This interference with the cell membrane's structure and function can affect a plant's water balance, the rate of photosynthesis, and the regulation of stomatal opening and closing. wjpsronline.commdpi.com The resulting ion leakage and disruption of hydraulic conductivity are general mechanisms by which many phytotoxic compounds exert their effects. wjpsronline.commdpi.com

Table 1: Effects of this compound on Membrane Integrity and Electrolyte Leakage

| Affected Parameter | Observation | Plant Species | Reference |

| Electrolyte Leakage | Increased, light-dependent leakage from leaves | Cassia occidentalis, Phalaris minor | researchgate.net |

| Solute Leakage | Excessive leakage from roots | Water hyacinth | isws.org.inisws.org.innih.gov |

| Membrane Permeability | Disruption of membrane permeability | Various plant species | mdpi.comnih.govresearchgate.net |

| Cellular Damage | Massive damage to cellular membranes | Water hyacinth | isws.org.inisws.org.innih.govcabidigitallibrary.org |

Modulation of Plant Hormone Pathways (e.g., auxins, gibberellins)

This compound has been observed to interfere with plant hormone pathways, which are critical for regulating growth and development. Its activity can be compared to that of Indole-3-acetic acid (IAA), a primary auxin, suggesting that this compound may possess auxin-like or anti-auxin properties depending on its concentration. nih.gov This biphasic effect, where it can stimulate or inhibit growth, is a characteristic of some herbicides that target auxin-mediated processes. nih.gov The interaction of this compound with these hormonal pathways can lead to abnormal growth and development in affected plants.

Enzyme Activity Alterations (e.g., proteolytic, carbohydrate metabolizing, dehydrogenases, peroxidases)

This compound significantly alters the activity of various essential enzymes in plants, contributing to its phytotoxic effects. mdpi.comnih.govresearchgate.net

Proteolytic and Carbohydrate Metabolizing Enzymes: Research has shown that this compound can alter the activities of proteolytic and carbohydrate-metabolizing enzymes. mdpi.comnih.gov Specifically, in Ageratum conyzoides, this compound treatment led to a decrease in the activity of protease over time, while the activities of α- and β-amylase were also adversely affected. researchgate.net This disruption in enzyme function can lead to a degradation of protein and carbohydrate content within the plant. mdpi.comnih.gov

Table 2: Documented Effects of this compound on Enzyme Activity

Role of α-Methylene-γ-Lactone Moiety

The biological activity of this compound is largely attributed to its chemical structure, specifically the presence of an α-methylene-γ-lactone moiety. mdpi.comresearchgate.netmdpi.com This functional group, along with a β-unsubstituted cyclopentenone ring, makes this compound highly reactive towards various biochemical groups. mdpi.comresearchgate.net

The α-methylene-γ-lactone group is a key site for Michael addition reactions, allowing this compound to form covalent adducts with nucleophiles, particularly the sulfhydryl (-SH) groups found in amino acids like cysteine and in proteins. mdpi.commdpi.comnih.gov This non-specific alkylation of key enzymes and proteins can disrupt their function and is considered a primary mechanism for this compound's wide range of biological activities, including its phytotoxicity and insecticidal effects. mdpi.comnih.govresearchgate.net The absence of this moiety in some related sesquiterpene lactones results in a significant reduction or loss of biological activity. researchgate.net

Antimicrobial and Antifungal Activity Research

This compound has demonstrated significant antimicrobial and antifungal properties against a range of pathogens. nih.govisws.org.inscialert.netimpactfactor.orgmathewsopenaccess.compkheartjournal.com

Antimicrobial Activity: this compound and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govisws.org.in The antimicrobial efficacy is often attributed to the presence of terpenoids, including this compound, which can disrupt bacterial cellular processes. scialert.netmathewsopenaccess.com

Antifungal Activity: this compound exhibits notable fungicidal properties. nih.govisws.org.in It has been found to inhibit sporangial germination and zoospore motility in various plant pathogens. nih.gov The compound can cause morphological changes in fungi, such as lobulations and hyphal wall thickening, leading to restricted mycelial growth. nih.gov Its antifungal effects have been observed against a variety of fungi, including Aspergillus niger, A. flavus, and Candida albicans. researchgate.net

Table 3: Antimicrobial and Antifungal Spectrum of this compound

| Organism Type | Species | Observed Effect | Reference |

| Bacteria (Gram-positive) | Bacillus subtilis, Staphylococcus aureus | Inhibition | scialert.net |

| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas aeruginosa | Inhibition | scialert.netzenodo.org |

| Fungi | Sclerospora graminicola, Pestalotia sp., Cladosporium herbarum | Inhibition of germination and motility | nih.gov |

| Fungi | Aspergillus niger, Mucor sp. | Inhibition of growth | researchgate.net |

| Fungi | Fusarium oxysporum, Alternaria alternata | Inhibition of growth | isws.org.inisws.org.in |

| Yeast | Candida albicans | Inhibition | scialert.netresearchgate.netzenodo.org |

Insecticidal and Pesticidal Activity Research

Effects on Insect Physiology and Development (e.g., mortality, ovicidal, anti-feedant)

This compound exhibits a range of insecticidal and pesticidal activities, affecting the physiology and development of various insect species. mdpi.comisws.org.inimpactfactor.orgplos.orgnih.gov

Mortality and Ovicidal Effects: this compound has been shown to be lethal to a variety of insects, including stored grain pests like Callosobruchus maculatus and moths such as Spodoptera litura. mdpi.comresearchgate.netnih.gov Its insecticidal action is believed to stem from its ability to inhibit cardiac function by interfering with free sulfhydryl groups, a reaction facilitated by the α-methylene-γ-lactone moiety. researchgate.net Furthermore, extracts containing this compound have demonstrated ovicidal effects, preventing the hatching of eggs of insects like the cabbage butterfly (Pieris brassicae). isws.org.in

Table 4: Insecticidal and Pesticidal Activities of this compound

| Activity | Target Insect | Observed Effect | Reference |

| Insecticidal (Mortality) | Callosobruchus maculatus (stored grain pest) | LC50 of 512 mg/L after 72h | researchgate.netnih.gov |

| Insecticidal (Mortality) | Aphis craccivora (aphid) | LC50 of 947.87 mg/L | mdpi.com |

| Insecticidal (Mortality) | Plutella xylostella (diamondback moth) | Moderate repellent activity (LC50 = 1709.42 mg/L) | mdpi.com |

| Ovicidal | Pieris brassicae (cabbage butterfly) | No egg hatching at 5.0% concentration of petroleum ether extract | isws.org.in |

| Anti-feedant | Spodoptera litura (moth larvae) | Moderately antifeedant | researchgate.netnih.gov |

| Anti-feedant | Melanoplus sanguinipes (migratory grasshopper) | Feeding deterrent | mdpi.comisws.org.in |

Potential as Natural Crop and Stored Grain Protectants

This compound, a sesquiterpene lactone derived from the invasive weed Parthenium hysterophorus, has demonstrated significant potential as a natural alternative for crop protection and the preservation of stored grains. mdpi.comnih.gov Its inherent biological activities, including phytotoxic, insecticidal, and nematicidal properties, position it as a candidate for developing new agrochemicals. nih.govnih.gov

Research has shown that this compound and its derivatives can act as potent antifeedants and insecticides. nih.gov In laboratory settings, this compound has been shown to be effective against a variety of insect pests that affect stored products. nih.gov For instance, studies have documented its insecticidal effects against the stored grain pest Callosobruchus maculatus. nih.govnih.gov The compound and its derivatives have been tested against adults of Tribolium castaneum in wheat grains, with all tested compounds showing complete mortality at a concentration of 10.0 mg per gram of wheat. researchgate.net Another study highlighted the insecticidal properties of acetone extracts of Parthenium hysterophorus leaves, which were effective in controlling the rice weevil, Sitophilus oryzae. amazonaws.com

The phytotoxic nature of this compound contributes to its potential as a natural herbicide. nzpps.org It has been observed to inhibit the germination and growth of various weeds, suggesting its application in weed management strategies. nzpps.orgmdpi.com The allelopathic properties of P. hysterophorus, largely attributed to this compound, can suppress the growth of neighboring plants. mdpi.comresearchgate.net This effect is mediated through the release of this compound into the soil, where it can hinder the germination and radicle growth of both dicot and monocot plants. researchgate.net Laboratory bioassays have confirmed that this compound significantly reduces germination, seedling growth, and dry weight accumulation in weed species like Amaranthus viridis and Chenopodium murale. nzpps.org

The exploration of this compound as a natural crop protectant is driven by the need for alternatives to synthetic pesticides, which are often associated with environmental and health concerns. nzpps.org Natural products like this compound are typically biodegradable and possess novel modes of action, which can be beneficial in managing the development of resistance in pests and weeds. nzpps.org

Interactive Table: Effect of this compound and its Derivatives on Stored Grain Pests

| Compound | Target Pest | Efficacy | Reference |

| This compound | Callosobruchus maculatus (adults) | Insecticidal activity | nih.gov |

| Pyrazoline adduct of this compound | Callosobruchus maculatus (adults) | LC50 values of 96, 43, and 32 mg/litre after 24, 48, and 72 hours, respectively | nih.gov |

| This compound and its derivatives | Tribolium castaneum (adults) | Complete mortality at 10.0 mg/g of wheat | researchgate.net |

| Acetone extract of Parthenium leaves | Sitophilus oryzae (rice weevil) | Effective in controlling the pest | amazonaws.com |

Antiparasitic Activity Research

This compound has attracted considerable attention for its antiparasitic properties, particularly against the malaria parasite, Plasmodium falciparum. mdpi.comresearchgate.net This research is significant in the context of rising drug resistance to conventional antimalarial therapies. researchgate.netresearchgate.net

Inhibition of Parasite Development (e.g., Plasmodium falciparum)

This compound has demonstrated notable efficacy against various stages of Plasmodium falciparum. asm.orgnih.gov It has been shown to be effective against multi-drug resistant strains of the parasite. mdpi.comresearchgate.net Research indicates that this compound can inhibit the development of the parasite in both the human and mosquito stages, highlighting its potential as a transmission-blocking agent. asm.orgnih.gov

Studies have shown that this compound arrests the development of P. falciparum at several key stages, including the transition from ookinete to oocyst in the mosquito and the maturation of stage V gametocytes in human peripheral blood. asm.orgnih.gov It has also been found to inhibit the exflagellation of male microgametes, a critical step in the parasite's life cycle within the mosquito vector. nih.govasm.org The in vitro efficacy of this compound against P. falciparum has been reported with an EC50 value of 1.29 µg/mL. parasite-journal.org

The broad inhibitory effects of this compound across multiple parasite stages suggest that it may act on various biological pathways within the parasite. asm.orgnih.gov This multi-stage activity is a desirable characteristic for an antimalarial drug, as it could not only treat the disease in humans but also prevent its spread.

Comparative Mechanistic Studies with Related Compounds (e.g., Artemisinin)

This compound is a sesquiterpene lactone, a class of compounds that also includes the potent antimalarial drug artemisinin. asm.orgasm.org While both this compound and artemisinin are derived from plants of the Asteraceae family and share structural similarities, their mechanisms of action are thought to be different. asm.orgasm.org

A key difference lies in their chemical structures. Artemisinin's activity is attributed to its endoperoxide bridge, which is believed to generate reactive oxygen species upon cleavage, leading to parasite death. asm.org this compound, however, lacks this endoperoxide bridge. asm.org This suggests that this compound's antimalarial action is independent of the mechanism employed by artemisinin, which is significant given the emergence of artemisinin-resistant parasite strains. asm.orgnih.gov

The broad-spectrum activity of this compound against various parasite stages, including those where artemisinin is less effective (like mature gametocytes), further supports the idea of a distinct mechanism of action. asm.orgasm.org While artemisinin is highly effective against the asexual blood stages of the parasite, it is less active against mature gametocytes. asm.org In contrast, this compound has shown activity against these mature forms. asm.org

The potential for this compound to target different biological pathways in Plasmodium could pave the way for the development of new drugs that can combat artemisinin resistance. asm.orgnih.gov Docking analyses have suggested that this compound and its analogues may bind effectively to parasite enzymes like lactate dehydrogenase, which could be a potential target for antimalarial therapy. mdpi.comresearchgate.net Further research into the mode of action of this compound could uncover new, vulnerable pathways in the malaria parasite. nih.gov

**Interactive Table: Comparative Effects of this compound and Artemisinin on *Plasmodium falciparum***

| Feature | This compound | Artemisinin | Reference |

| Chemical Class | Sesquiterpene lactone | Sesquiterpene lactone | asm.org |

| Key Structural Feature | Lacks endoperoxide bridge | Contains an endoperoxide bridge | asm.org |

| Activity against Asexual Blood Stages | Effective | Highly effective | asm.org |

| Activity against Mature Gametocytes | Active | Less active | asm.org |

| Proposed Mechanism | Likely targets different biological pathways, potentially including lactate dehydrogenase. | Involves cleavage of the endoperoxide bridge and generation of reactive oxygen species. | mdpi.comasm.orgresearchgate.net |

| Significance for Resistance | Potential to be effective against artemisinin-resistant parasites. | Resistance is an emerging problem. | researchgate.netnih.gov |

Q & A

Q. How should researchers handle negative or inconclusive results in this compound bioactivity studies?

- Methodological Answer :

- Publish in negative results journals (e.g., Journal of Negative Results in BioMedicine).

- Provide raw data and analysis logs to support transparency .

- Discuss methodological limitations (e.g., cell line specificity, solvent effects) .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| HPLC-MS | Quantification | 0.1 ng/mL | |

| ¹H NMR | Structural ID | ≥1 mg sample | |

| GC-FID | Volatile analysis | 1 ppm |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Solution |

|---|---|

| Contaminated extracts | Use SPE purification |

| Inconsistent cytotoxicity | Standardize cell passage numbers |

| Unreported solvent effects | Include solvent-only controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。